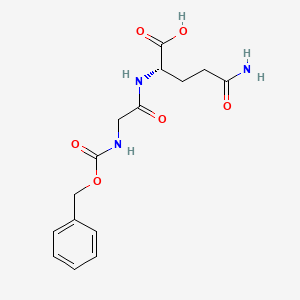

Z-Gly-gln-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Z-Gly-gln-OH: N-α-carbobenzyloxy-L-glutaminylglycine , is a synthetic dipeptide composed of glycine and glutamine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of the glutamine residue. This compound is commonly used in peptide synthesis and biochemical research due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Z-Gly-gln-OH typically begins with L-glutamine and glycine.

Protection of Amino Group: The amino group of L-glutamine is protected using a benzyloxycarbonyl (Z) group to prevent unwanted side reactions.

Coupling Reaction: The protected L-glutamine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

Deprotection: The final step involves the removal of the Z-protecting group under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Z-Gly-gln-OH can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the carbonyl groups in the compound, converting them to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Peptide Synthesis: Z-Gly-gln-OH is used as a building block in the synthesis of longer peptides and proteins.

Bioconjugation: It serves as a linker in the conjugation of peptides to other molecules, such as drugs or fluorescent labels.

Biology:

Enzyme Substrate: It is used as a substrate in enzymatic assays to study the activity of proteases and peptidases.

Cell Culture: The compound is utilized in cell culture media to study the effects of dipeptides on cell growth and metabolism.

Medicine:

Drug Development: this compound is investigated for its potential therapeutic applications, including as a prodrug or a drug delivery vehicle.

Diagnostics: It is used in diagnostic assays to detect enzyme activity or protein interactions.

Industry:

Biotechnology: The compound is employed in the production of recombinant proteins and peptides.

Pharmaceuticals: It is used in the formulation of peptide-based drugs and therapeutic agents.

Wirkmechanismus

Molecular Targets and Pathways: Z-Gly-gln-OH exerts its effects primarily through interactions with enzymes and proteins. It acts as a substrate for proteases and peptidases, which cleave the peptide bond between glycine and glutamine. This cleavage releases the active form of the compound, which can then participate in various biochemical pathways. The benzyloxycarbonyl group provides stability and protects the amino group from unwanted reactions, ensuring targeted delivery and controlled release.

Vergleich Mit ähnlichen Verbindungen

N-carbobenzyloxy-L-glutamine (Z-Gln-OH): Similar structure but lacks the glycine residue.

N-carbobenzyloxy-L-glutamylglycine (Z-Glu-Gly-OH): Contains glutamic acid instead of glutamine.

N-carbobenzyloxy-L-alanylglycine (Z-Ala-Gly-OH): Contains alanine instead of glutamine.

Uniqueness:

Z-Gly-gln-OH: is unique due to the presence of both glycine and glutamine residues, which confer specific biochemical properties. The combination of these amino acids allows for targeted interactions with enzymes and proteins, making it a valuable tool in peptide synthesis and biochemical research.

Biologische Aktivität

Z-Gly-gln-OH, also known as Z-glutamine, is a derivative of glutamine, a crucial amino acid involved in various biological processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₆N₂O₅

- Molecular Weight : 280.276 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Melting Point : 134-138 °C

- Boiling Point : 604.2 ± 55.0 °C at 760 mmHg

This compound exhibits several biological activities attributed to its structural properties:

-

Immunomodulatory Effects :

- This compound has been shown to enhance the activity of Natural Killer (NK) cells, which play a critical role in the immune response against tumors and viral infections. Studies indicate that it stimulates NK cell cytotoxicity by promoting the secretion of perforin and granzyme B, essential for the elimination of infected or malignant cells .

- Anti-inflammatory Properties :

- Antiviral Activity :

Pharmacological Applications

This compound's diverse biological activities make it a candidate for various therapeutic applications:

- Cancer Therapy : Its ability to enhance NK cell activity suggests potential use in cancer immunotherapy.

- Viral Infections : The compound's antiviral properties may be leveraged in treating viral infections such as influenza and possibly others.

- Inflammatory Disorders : Given its anti-inflammatory effects, this compound could be explored for conditions characterized by excessive inflammation.

Case Study 1: Antiviral Efficacy in Influenza Models

A study investigated the effects of this compound on H1N1-infected mice. The results demonstrated that treatment with this compound significantly reduced viral load and improved survival rates by modulating inflammatory responses and enhancing NK cell activity.

Case Study 2: Cancer Immunotherapy

Research involving this compound showed promising results in enhancing NK cell-mediated cytotoxicity against various cancer cell lines. The compound was effective in increasing the expression of activating receptors on NK cells, leading to improved tumor suppression compared to controls.

Research Findings Summary

Eigenschaften

IUPAC Name |

(2S)-5-amino-5-oxo-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O6/c16-12(19)7-6-11(14(21)22)18-13(20)8-17-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,19)(H,17,23)(H,18,20)(H,21,22)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMPQNRKDGXXFG-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.